N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-methyl-1H-pyrrole-3-carboxamide
Description
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-methyl-1H-pyrrole-3-carboxamide is a complex organic compound featuring a pyrrole ring, a bromopyridine moiety, and an oxolane ring
Properties
IUPAC Name |
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-methyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-9-12(2-4-18-9)15(20)19-13-3-5-21-14(13)10-6-11(16)8-17-7-10/h2,4,6-8,13-14,18H,3,5H2,1H3,(H,19,20)/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABLTZYAYVSICC-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)NC2CCOC2C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN1)C(=O)N[C@H]2CCO[C@@H]2C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-methyl-1H-pyrrole-3-carboxamide typically involves multiple steps:
Formation of the Oxolane Ring: Starting from a suitable diol, the oxolane ring can be formed through cyclization reactions.
Bromopyridine Introduction: The bromopyridine moiety can be introduced via a halogenation reaction, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Amide Bond Formation: The final step involves coupling the oxolane and pyrrole intermediates through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-methyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromopyridine moiety can be reduced using hydrogenation techniques.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, under mild conditions.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-methyl-1H-pyrrole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-methyl-1H-pyrrole-3-carboxamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, altering their activity by binding to the active site or allosteric sites.
Pathways Involved: It could modulate signaling pathways by affecting the function of key proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3S)-2-(5-chloropyridin-3-yl)oxolan-3-yl]-2-methyl-1H-pyrrole-3-carboxamide
- N-[(2R,3S)-2-(5-fluoropyridin-3-yl)oxolan-3-yl]-2-methyl-1H-pyrrole-3-carboxamide
Uniqueness
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-methyl-1H-pyrrole-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro- and fluoro- analogs. The bromine atom can participate in unique halogen bonding interactions, which can be advantageous in drug design and molecular recognition studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
